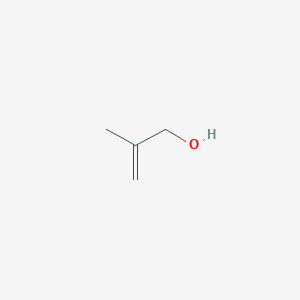
Methallyl alcohol
Cat. No. B149260
Key on ui cas rn:
513-42-8
M. Wt: 72.11 g/mol
InChI Key: BYDRTKVGBRTTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03960971
Procedure details


The tube, catalyst and general procedure described in Example 2 were employed, with 57.0 g of methallyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted methallyl acetate (22% recovery), 27.8 g of methallyl alcohol (99% yield based on 78% conversion), 26.8 g of methyl acetate (93% yield) and the excess methanol.



Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][C:6](=[CH2:8])[CH3:7])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[C:6](=[CH2:7])[CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C)=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC=C
|
Step Three
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C)=C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)=C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.8 g | |
| YIELD: PERCENTYIELD | 99% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.8 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
